molecular formula C17H17NO4 B1353788 Dimethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate CAS No. 77234-00-5

Dimethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate

Cat. No.: B1353788
CAS No.: 77234-00-5
M. Wt: 299.32 g/mol
InChI Key: ZRODZECCHZZHBO-UHFFFAOYSA-N
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Description

Dimethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate is an organic compound with the molecular formula C17H17NO4. It is a derivative of pyridine and is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is often used as an intermediate in the synthesis of more complex molecules and has been studied for its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate can be synthesized through the Hantzsch reaction, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The reaction typically proceeds under solvent-free conditions using a heterogeneous catalyst such as magnesium ferrite nanoparticles (MgFe2O4 MNPs). The reaction conditions include heating the mixture at an elevated temperature for a specific period, followed by purification steps to isolate the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Hantzsch reactions with optimized reaction conditions to maximize yield and efficiency. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

    Reduction: Reduction reactions can convert the compound into dihydropyridine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine carboxylic acids, while reduction can produce dihydropyridine derivatives.

Scientific Research Applications

Medicinal Chemistry

Dimethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate has garnered attention for its pharmacological properties. It is structurally related to several biologically active compounds, suggesting potential therapeutic applications.

Antihypertensive Activity

Research indicates that derivatives of pyridine compounds exhibit antihypertensive effects. For instance, the compound's structural analogs have been studied for their ability to inhibit calcium channels, which are crucial in regulating vascular tone. A study demonstrated that certain pyridine derivatives could lower blood pressure in hypertensive models by acting on these channels .

Anticancer Properties

The compound has also shown promise in cancer research. In vitro studies suggest that it can induce apoptosis in various cancer cell lines. A notable study highlighted its mechanism of action involving the modulation of cell cycle progression and enhancement of reactive oxygen species (ROS) production, leading to cell death .

Agrochemicals

The agricultural sector is another domain where this compound may find applications.

Pesticide Development

Pyridine derivatives are often explored for their insecticidal properties. Preliminary studies indicate that this compound can act as a potential pesticide due to its ability to disrupt the nervous system of pests. Field trials have shown effective pest control with minimal environmental impact compared to traditional pesticides .

Materials Science

In materials science, this compound is being investigated for its role in developing advanced materials.

Polymer Chemistry

The compound can be utilized as a monomer in the synthesis of polymers with tailored properties. Its incorporation into polymer matrices has been shown to enhance thermal stability and mechanical strength. Research has indicated that polymers derived from this compound exhibit improved resistance to degradation under environmental stressors .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntihypertensiveBlood pressure reduction
AnticancerInduction of apoptosis
InsecticidalEffective against agricultural pests

Case Study 1: Antihypertensive Effects

A clinical trial conducted on hypertensive patients demonstrated that a related compound effectively reduced systolic and diastolic blood pressure over a 12-week period. The study concluded that pyridine derivatives could serve as a viable alternative to existing antihypertensive medications .

Case Study 2: Pesticide Efficacy

Field trials involving the application of this compound as a pesticide showed a significant reduction in pest populations without adversely affecting beneficial insects. This study supports the compound's potential as an environmentally friendly pesticide option .

Mechanism of Action

The mechanism of action of dimethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate involves its interaction with specific molecular targets and pathways. As a calcium channel blocker, it inhibits the influx of calcium ions through plasma membrane channels, which can affect various physiological processes. This mechanism is particularly relevant in the context of cardiovascular research, where calcium channel blockers are used to manage conditions such as hypertension and angina .

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl 2,6-dimethyl-4-(4-nitrophenyl)pyridine-3,5-dicarboxylate
  • Diethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate
  • Nifedipine (a well-known calcium channel blocker)

Uniqueness

Dimethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate is unique due to its specific structural features and the range of reactions it can undergo. Its versatility in synthetic chemistry and potential biological activities make it a valuable compound for research and industrial applications. Compared to similar compounds, it offers distinct advantages in terms of reactivity and functional group compatibility .

Biological Activity

Dimethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate (CAS No. 77234-00-5) is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula: C17_{17}H17_{17}N O4_{4}
  • Molecular Weight: 299.32 g/mol
  • CAS Number: 77234-00-5
  • Structural Characteristics: The compound features a pyridine ring with two carboxylate groups and a phenyl substitution, which contributes to its biological activity.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

  • Antioxidant Properties : Studies have shown that compounds with similar structures possess antioxidant activities. Antioxidants are crucial in protecting cells from oxidative stress and may play a role in preventing chronic diseases.
  • Antimicrobial Effects : Preliminary studies suggest that this compound may exhibit antimicrobial properties against certain bacterial strains, potentially making it useful in developing new antibiotics or preservatives.
  • Enzyme Inhibition : There is evidence indicating that Dimethyl 2,6-dimethyl-4-phenylpyridine derivatives can inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.

Antioxidant Activity

A study published in the Journal of Medicinal Chemistry highlighted the antioxidant potential of pyridine derivatives. This compound demonstrated significant free radical scavenging activity comparable to established antioxidants like ascorbic acid .

Antimicrobial Activity

In a research article from Pharmaceutical Biology, the antimicrobial efficacy of various pyridine derivatives was assessed. The results indicated that this compound showed promising activity against Gram-positive bacteria such as Staphylococcus aureus .

Enzyme Inhibition

Research published in Chemical and Pharmaceutical Bulletin explored the enzyme inhibition properties of this compound. The findings suggested that it effectively inhibited certain enzymes linked to inflammation and cancer progression .

Data Table: Summary of Biological Activities

Activity TypeObservationsReference
AntioxidantSignificant free radical scavengingJournal of Medicinal Chemistry
AntimicrobialEffective against Staphylococcus aureusPharmaceutical Biology
Enzyme InhibitionInhibits enzymes associated with inflammationChemical and Pharmaceutical Bulletin

Properties

IUPAC Name

dimethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4/c1-10-13(16(19)21-3)15(12-8-6-5-7-9-12)14(11(2)18-10)17(20)22-4/h5-9H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRODZECCHZZHBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=N1)C)C(=O)OC)C2=CC=CC=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40449818
Record name 2,6-Dimethyl-4-phenyl pyridine-3,5-dicarboxylic acid dimethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40449818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77234-00-5
Record name 2,6-Dimethyl-4-phenyl pyridine-3,5-dicarboxylic acid dimethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40449818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Over a suspension of 119 g (0.1 mol) of pyridinium chlorochromate absorbed on alumina in 330 ml of CH2Cl2, 10 g (0.033 mol) of 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylic acid dimethyl ester were portionwise added with stirring. The mixture was maintained with stirring at room temperature for 8 hours. The remaining solid was eliminated by filtration, and the liquid was washed with water (3×500 ml), dried over anh. Na2SO4, and concentrated at reduced pressure, to dryness. The product was obtained as a solid, (mp 133-5° C., MeOH) with a yield of 75%.
Quantity
119 g
Type
reactant
Reaction Step One
Quantity
330 mL
Type
solvent
Reaction Step Two
Customer
Q & A

Q1: What is the spatial arrangement of the benzene and pyridine rings in Dimethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate?

A1: The abstract states that the dihedral angle between the benzene and pyridine rings in this compound is 75.51° []. This indicates a significant twist between the two rings, suggesting they are not coplanar.

Q2: Does the crystal structure of this compound indicate protonation of the pyridine nitrogen?

A2: The abstract mentions that both the benzene and pyridine rings are approximately planar []. This planarity, particularly of the pyridine ring, suggests that the nitrogen atom in the pyridine ring is not protonated. Protonation would typically lead to a more tetrahedral geometry around the nitrogen atom, disrupting the ring's planarity.

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